(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
Description
The compound "(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate" is a structurally complex molecule featuring:
- A benzofuran core substituted with a 3-oxo-2,3-dihydro group.
- A (2E)-methylidene bridge linking the benzofuran to a 1-ethyl-5-methoxyindole moiety.
- A cyclohexanecarboxylate ester at position 6 of the benzofuran ring.
Its synthesis likely involves cycloaddition or esterification strategies, as seen in analogous compounds .
Properties
Molecular Formula |
C27H27NO5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C27H27NO5/c1-3-28-16-18(22-14-19(31-2)10-12-23(22)28)13-25-26(29)21-11-9-20(15-24(21)33-25)32-27(30)17-7-5-4-6-8-17/h9-17H,3-8H2,1-2H3/b25-13+ |
InChI Key |
DTPFJTDKDRQKOZ-DHRITJCHSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5CCCCC5 |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Moiety: Starting from commercially available precursors, the indole ring can be synthesized through Fischer indole synthesis or other suitable methods.
Benzofuran Synthesis: The benzofuran ring can be constructed via cyclization reactions involving appropriate phenolic and aldehyde precursors.
Coupling Reactions: The indole and benzofuran intermediates are then coupled using a suitable linker, such as a methylene bridge, under conditions that promote the formation of the desired (2E)-configuration.
Final Esterification: The cyclohexanecarboxylate group is introduced through esterification reactions, often using cyclohexanecarboxylic acid and appropriate activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzofuran rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under conditions that favor substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology and Medicine
In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its indole and benzofuran components. These moieties are known for their bioactivity, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may also make it suitable for use in advanced polymer synthesis.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is likely to involve interactions with various molecular targets. The indole moiety can interact with serotonin receptors, while the benzofuran component may bind to other protein targets. These interactions can modulate signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Differentiation
The most relevant structural analogue is ethyl 5-hydroxy-2-(5-methoxy-1-methyl-1H-indol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate (3d) , synthesized via Cu(OTf)2-catalyzed cycloaddition . Below is a comparative analysis:
Key Observations:
- Ester Group : The cyclohexanecarboxylate in the target compound introduces bulkier steric hindrance compared to 3d’s ethyl ester, which could influence receptor binding or metabolic stability.
- Synthetic Efficiency : The high yield (87%) of 3d suggests that similar strategies (e.g., Cu(OTf)₂ catalysis) could be viable for synthesizing the target compound .
Spectroscopic Characterization Trends
While the target compound’s spectroscopic data are unavailable, analogous indole-benzofuran derivatives are characterized using:
Solvent Extraction and Isolation Considerations
For non-polar analogues like the target compound, n-hexane is often preferred for extraction due to its efficiency in isolating lipophilic components . However, polar functional groups (e.g., esters) may necessitate mixed solvents (e.g., ethyl acetate/hexane) for purification, as seen in 3d .
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic molecule featuring multiple functional groups, including indole and benzofuran structures. These structural elements are known for their diverse biological activities, making this compound a candidate for further pharmacological investigation.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C29H25NO7 |
| Molecular Weight | 499.5 g/mol |
| IUPAC Name | [(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |
| Functional Groups | Indole, Benzofuran, Cyclohexanecarboxylate |
Anticancer Properties
Research indicates that compounds with indole and benzofuran moieties often exhibit significant anticancer activity. The presence of the indole ring enhances the potential for interaction with biological targets involved in cancer cell proliferation and apoptosis. For instance, studies have shown that similar compounds activate caspase pathways, leading to increased apoptosis in cancer cells.
In vitro studies demonstrate that derivatives of this compound can induce apoptosis in various cancer cell lines, showing promise as potential anticancer agents. For example, compounds structurally related to this one have been observed to significantly increase caspase-3 activity in HepG2 liver cancer cells, suggesting a mechanism of action that involves the activation of apoptotic pathways .
Antimicrobial Activity
The benzofuran core is also associated with antimicrobial properties. Compounds similar to this one have shown efficacy against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be explored for its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Predictive models based on structure-activity relationships suggest that the unique combination of the indole and benzofuran structures contributes to a broad spectrum of biological activities. The SAR analysis indicates that modifications to the indole or benzofuran components can significantly influence the biological activity of the compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms and therapeutic potential:
- Antitumor Activity : A study evaluated a series of indole derivatives, revealing that specific substitutions on the indole ring enhanced antitumor activity significantly compared to unsubstituted analogs .
- Enzymatic Assays : Enzymatic assays demonstrated that related compounds inhibited key enzymes involved in cancer metabolism, reinforcing their potential as therapeutic agents .
- In Vivo Studies : Preliminary in vivo studies showed promising results in animal models, where similar compounds reduced tumor growth and improved survival rates .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies using techniques such as molecular docking simulations can provide insights into binding affinities and specific interactions with target proteins.
Q & A
Q. What mechanistic insights explain unexpected byproducts during cyclization?
- Hypothesis : Competing pathways (e.g., Friedel-Crafts alkylation vs. cyclization) may occur. Use kinetic studies (variable-temperature NMR) to identify intermediates.
- Mitigation : Adjust catalyst loading (e.g., reduce BF₃ concentration) to suppress side reactions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
